molecular formula C8H7ClN2 B1425314 5-Chloro-1H-indol-6-amine CAS No. 873055-23-3

5-Chloro-1H-indol-6-amine

Cat. No. B1425314
M. Wt: 166.61 g/mol
InChI Key: FWJATZRBJBLXRJ-UHFFFAOYSA-N
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Description

5-Chloro-1H-indol-6-amine is a chemical compound with the molecular formula C8H7ClN2 . It is also known as a chemical compound .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

5-Chloro-1H-indol-6-amine has a molecular weight of 151.593 . Its IUPAC Standard InChI is InChI=1S/C8H6ClN/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-5,10H .

Scientific Research Applications

Antimicrobial Activity

5-Chloro-1H-indol-6-amine has been studied for its potential antimicrobial properties. For instance, Essa et al. (2018) synthesized dibenzenesulphonyl diethyl amine and reacted it with indole, resulting in a compound (compound 5) with significant antibacterial activity, comparable to ampicillin (Essa et al., 2018).

Synthesis and Structural Evaluation

Research by Kukuljan et al. (2016) involved the synthesis and crystal structure analysis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives. Their study included indole structures similar to 5-Chloro-1H-indol-6-amine, providing insights into the potential applications in structural and synthetic chemistry (Kukuljan et al., 2016).

Photocatalytic Synthesis

Maity and Zheng (2012) explored visible-light-mediated oxidative C-N bond formation and aromatization in indole synthesis. Their work contributes to understanding how 5-Chloro-1H-indol-6-amine can be synthesized and modified using photocatalytic methods (Maity & Zheng, 2012).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Research on indole derivatives, including structures similar to 5-Chloro-1H-indol-6-amine, has demonstrated various biological activities. Narayana et al. (2009) synthesized indole derivatives and studied their antimicrobial, antiinflammatory, and antiproliferative properties, highlighting the potential biomedical applications of these compounds (Narayana et al., 2009).

Organocatalytic Alkylations in Medicinal Chemistry

Austin and MacMillan (2002) described a new strategy for asymmetric access to the indole framework, which includes structures like 5-Chloro-1H-indol-6-amine. This work has implications for the development of medicinal agents, demonstrating the versatility of indole structures in drug synthesis (Austin & MacMillan, 2002).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) provided by the manufacturer or supplier .

Future Directions

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJATZRBJBLXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720512
Record name 5-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indol-6-amine

CAS RN

873055-23-3
Record name 5-Chloro-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of (E)-2-(5-chloro-2,4-dinitrophenyl)-N,N-dimethylethenamine (9.8 g, 36 mmol) and Raney Nickel (9.8 g) in EtOH (140 mL) was stirred under H2 (1 atm) at room temperature for 4 h. After filtration, the filtrate was concentrated and the residue was purified by column chromatograph (petroleum ether/ethyl acetate=10:1) to give 5-chloro-1H-indol-6-amine (0.97 g, 16%) as a gray powder. 1HNMR (CDCl3) δ 7.85 (br 5, 1H), 7.52 (s, 1H), 7.03 (s, 1H), 6.79 (s, 1H), 6.34 (s, 1H), 3.91 (br s, 1H); MS (ESI) m/e (M+H+) 166.0.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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